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Compound of Interest

Compound Name: Antitubercular agent-28

Cat. No.: B12416811

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure,
mechanism of action, and key experimental methodologies related to Pretomanid (formerly
known as PA-824), a pivotal agent in the treatment of drug-resistant tuberculosis.

Chemical Properties and Structure

Pretomanid is a novel bicyclic nitroimidazooxazine developed by the TB Alliance.[1] Its core
structure features a nitroimidazooxazine system, which is critical to its mechanism of action.[2]
A member of the nitroimidazole class of compounds, Pretomanid is a prodrug that requires
bioreductive activation within Mycobacterium tuberculosis.[3][4]

The structural formula of Pretomanid is:
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1.1 Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Pretomanid are summarized in the table below for ease of
reference.

Property Value

(6S)-2-Nitro-6-{[4-
IUPAC Name (trifluoromethoxy)benzylJoxy}-6,7-dihydro-5H-
imidazo[2,1-b][5][6]oxazine[5][7][8][9]

Synonyms PA-824, PA824[7][8][10]

Molecular Formula C14H12F3N30s[7][9][11]

Molecular Weight 359.26 g/mol [7][8][9]

Melting Point 181-185°CJ8]

Solubility Insoluble in water[8]

Appearance White to off-white to yellow-colored powder[12]
Plasma Protein Binding ~86.4%[13]

Elimination Half-life Approximately 17-18 hours[8][14]

Time to Max. Concentration (Tmax) 4 to 5 hours[14]

Mechanism of Action

Pretomanid is a prodrug with a dual mechanism of action, enabling it to effectively kill both
actively replicating and dormant, non-replicating M. tuberculosis bacilli.[1][15]

2.1 Activation Pathway

The activation of Pretomanid is a critical prerequisite for its antitubercular activity. This process
is initiated within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn)
enzyme.[5][13] Ddn utilizes the reduced form of coenzyme Faz0 as an electron donor to reduce
Pretomanid's nitro group.[13][16] This reduction generates highly reactive nitrogen species,
most notably nitric oxide (NO), and a des-nitro metabolite.[3][9][15] Mutations in the genes
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responsible for the coenzyme Fazo0 biosynthetic pathway (such as fgd1l, fbiA, fbiB, fbiC) or in the
ddn gene itself can confer resistance to the drug.[5][15]
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Caption: Intracellular activation pathway of Pretomanid in M. tuberculosis.
2.2 Dual Bactericidal Actions

o Anaerobic (Non-replicating) Conditions: Under low-oxygen conditions, typical of the core of
tuberculous granulomas, the release of nitric oxide acts as a respiratory poison, disrupting
cellular respiration and energy production, which leads to the death of dormant bacilli.[3][9]
[15] This activity is crucial for shortening treatment duration.[13]

» Aerobic (Replicating) Conditions: In actively replicating bacteria, the reactive metabolites of
Pretomanid inhibit the synthesis of mycolic acids, which are essential lipid components of the
robust mycobacterial cell wall.[1][3][13] Specifically, the drug impairs the oxidation of
precursor hydroxymycolic acids to keto-mycolic acids, compromising cell wall integrity and
leading to bacterial lysis.[1][16]

Experimental Protocols
The development and evaluation of Pretomanid have involved extensive synthetic chemistry
and microbiological testing. Below are outlines of the general methodologies employed.

3.1 Chemical Synthesis

The synthesis of Pretomanid has been approached through various routes, often aiming to
improve efficiency and reduce the use of hazardous materials.[17][18] A common strategy
involves a linear, multi-step synthesis starting from readily available precursors.[17]

General Protocol Outline:

o Preparation of Key Intermediates: A key building block, such as 2-bromo-4-nitro-1H-
imidazole, is synthesized.[17][19] This can involve steps like the dibromination of 4-
nitroimidazole followed by selective debromination.[19]

» N-Alkylation and Side Chain Installation: The imidazole intermediate is reacted with a
protected chiral glycidol derivative (e.g., TBS-protected (R)-glycidol) to install the core
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bicyclic ring precursor.[17][19] This is followed by the installation of the 4-
(trifluoromethoxy)benzyl side chain via benzylation of a secondary hydroxyl group.[17]

Deprotection and Cyclization: The protecting group is removed, and a one-pot cyclization is
induced, often under basic conditions (e.g., using K2COs in methanol), to form the final
nitroimidazooxazine ring system of Pretomanid.[17]

Purification: The crude product is purified through precipitation and suspension in a suitable
solvent like hot methyl tert-butyl ether (MTBE) to remove impurities, yielding Pretomanid as a
colorless solid.[17]
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Caption: A generalized workflow for the chemical synthesis of Pretomanid.
3.2 In Vitro Antimycobacterial Activity Assay

The potency of Pretomanid against M. tuberculosis is determined by measuring its Minimum
Inhibitory Concentration (MIC).
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General Protocol Outline (Broth Microdilution Method):

o Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain or clinical
isolates) is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9). The
culture is then diluted to a standardized concentration.

e Drug Dilution Series: Pretomanid is serially diluted in the broth medium across a 96-well
microtiter plate to create a range of concentrations.

 Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate
containing the drug dilutions. Control wells (no drug) are included.

 Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C). For
assessing activity against non-replicating bacteria, anaerobic conditions are established.

o MIC Determination: After a defined incubation period (typically 7-14 days), the MIC is
determined as the lowest concentration of Pretomanid that completely inhibits visible growth
of the mycobacteria.[20] Growth can be assessed visually or by using a growth indicator dye
like resazurin.

Conclusion

Pretomanid is a significant advancement in the fight against drug-resistant tuberculosis. Its
unique dual-action mechanism, targeting both replicating and non-replicating bacilli, makes it a
cornerstone of new, shorter, and more effective treatment regimens.[5][12] A thorough
understanding of its chemical properties, activation pathway, and methods of synthesis and
evaluation is essential for the ongoing research and development of next-generation
antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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